3-butan-2-yl-4aH-quinazoline-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-butan-2-yl-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-8(2)14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-9H,3H2,1-2H3 |
InChI Key |
KCDIZEQFHNMCGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2C=CC=CC2=NC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Quinazoline 2,4 Dione Derivatives
Classical Synthetic Approaches to the Quinazoline-2,4-dione Core
Traditional methods for synthesizing the quinazoline-2,4-dione skeleton have been well-established and widely utilized.
A cornerstone of quinazoline-2,4-dione synthesis involves the use of anthranilic acid and its derivatives. One common method is the reaction of anthranilic acid with urea (B33335) at elevated temperatures, typically between 150-160°C, to yield quinazoline-2,4-dione. generis-publishing.com This reaction can be adapted to produce N-substituted derivatives; for instance, N-methylanthranilic acid reacts with sodium cyanate (B1221674) in an alkaline environment to form 1-methylquinazoline-2,4-dione. generis-publishing.com
Another approach involves the annulation of substituted anthranilic esters with ureas. For example, the reaction of ethyl anthranilate with 1,1-dimethyl-3-(pyridin-2-yl) ureas proceeds through the formation of an N-aryl-N'-pyridyl urea intermediate, which then undergoes cyclocondensation to yield the corresponding 3-substituted quinazoline-2,4-dione. mdpi.comnih.gov This method is advantageous as it does not necessitate the use of metal catalysts and provides moderate to good yields. mdpi.comnih.gov The reaction conditions can be optimized, with studies showing that the use of sodium t-butoxide can facilitate the cyclocondensation step. mdpi.comresearchgate.net
The Niementowski reaction, a classical method for preparing quinazolin-4(3H)-ones, involves the condensation of anthranilic acid with amides. ekb.eg Modifications of this reaction, such as using formamide, can lead to high yields of the desired product. generis-publishing.com Furthermore, the use of microwave irradiation in conjunction with organic clay catalysts has been shown to be an effective and greener approach for these types of cyclization reactions. ijarsct.co.in
| Starting Material | Reagent(s) | Product | Key Features |
| Anthranilic acid | Urea | Quinazoline-2,4-dione | High temperature reaction. generis-publishing.com |
| N-methylanthranilic acid | Sodium cyanate | 1-Methylquinazoline-2,4-dione | Alkaline conditions. generis-publishing.com |
| Ethyl anthranilate | 1,1-dimethyl-3-(pyridin-2-yl) ureas | 3-(Pyridin-2-yl)quinazoline-2,4-dione | Metal-free, moderate to good yields. mdpi.comnih.gov |
| Anthranilic acid | Formamide | Quinazolin-4-one | High yield under optimized conditions. generis-publishing.com |
2-Aminobenzonitriles serve as versatile precursors for the synthesis of quinazoline-2,4-diones. A notable and environmentally friendly method involves the reaction of 2-aminobenzonitriles with carbon dioxide in water. rsc.orgrsc.org This reaction can proceed efficiently without the need for a catalyst, offering excellent yields. rsc.orgrsc.org The use of water as a solvent is crucial, as the reaction does not proceed in organic solvents. rsc.orgrsc.org This method has been shown to be applicable to various substituted 2-aminobenzonitriles. rsc.org
The reaction can be further enhanced by using catalysts. For instance, alcohol amines, such as diethanolamine (B148213) (DEA), have been shown to effectively catalyze the cyclization of 2-aminobenzonitrile (B23959) with CO2 in water, achieving high yields of quinazoline-2,4-dione. nih.gov The catalytic activity is attributed to the synergistic effect of the amine and hydroxyl groups in the alcohol amine, facilitated by water. nih.gov Ionic liquids have also been employed as catalysts for this transformation, demonstrating the potential for green and efficient synthesis. acs.org
The introduction of the C2 and C4 carbonyl groups is a critical step in the formation of the quinazoline-2,4-dione ring. While urea and carbon dioxide are commonly used as direct carbonyl sources, various phosgene (B1210022) surrogates have also been developed to avoid the use of the highly toxic phosgene gas. rsc.orgacs.org
Di-tert-butyl dicarbonate (B1257347) ((Boc)2O), in the presence of 4-dimethylaminopyridine (B28879) (DMAP), can act as a carbonyl precursor for the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides. acs.org This metal-free catalytic method is compatible with a range of substrates. acs.org Other phosgene surrogates include 1,1'-carbonyldiimidazole (B1668759) (CDI) and phenylisocyanate. mdpi.comresearchgate.netacs.org
Modern and Sustainable Synthesis Techniques for Quinazoline-2,4-dione Derivatives
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods.
The synthesis of quinazoline-2,4-diones from 2-aminobenzonitriles and carbon dioxide in water is a prime example of a green synthetic route. rsc.orgrsc.org This method utilizes an abundant and renewable C1 source (CO2) and avoids the use of hazardous reagents and organic solvents. rsc.orgrsc.org The reaction conditions are mild, and the process has the potential for industrial application. rsc.org
The use of catalysts that can be easily recovered and reused is another key aspect of green chemistry. Alcohol amine catalysts used in the CO2-based synthesis can be recycled multiple times without a significant loss of activity. nih.gov Similarly, the use of solid catalysts like mesoporous smectites incorporating alkali hydroxides offers an alternative for the reaction of CO2 with aminobenzonitrile. rsc.org
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCR strategies have been developed for the synthesis of quinazoline (B50416) derivatives.
One such approach involves the catalyst-free, one-pot, three-component synthesis of 2-substituted quinazolin-4-carboxamides from 2-(2-aminophenyl)-2-oxoacetamides, aldehydes, and ammonium (B1175870) acetate. bohrium.comresearchgate.net This method demonstrates good reactivity and tolerates a variety of functional groups. bohrium.comresearchgate.net
Another example is the one-pot synthesis of quinazolin-4(3H)-ones through a cascade annulation reaction. This involves the in-situ generation of a reactive nitrilium ion from an aryldiazonium salt and a nitrile, which is then attacked by an aminobenzoate followed by cyclization. researchgate.net These MCRs provide convenient and efficient access to a wide range of functionalized quinazoline scaffolds.
Catalytic Synthesis Approaches (e.g., DMAP-catalyzed, Metal-Free)
The synthesis of the quinazoline-2,4-dione scaffold has been significantly advanced through the development of catalytic methods that offer milder conditions and improved yields. Both 4-dimethylaminopyridine (DMAP)-catalyzed and various metal-free approaches are prominent in the literature.
A notable DMAP-catalyzed, metal-free, one-pot synthesis involves the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate ((Boc)₂O). acs.orgnih.gov This method utilizes (Boc)₂O as a carbonyl source for the C2 position of the quinazoline ring. acs.org The reaction proceeds efficiently at room temperature in the presence of DMAP, which acts as a catalyst for the heterocyclization process. acs.orgnih.gov This approach is valued for its operational simplicity, compatibility with a range of functional groups, and good to excellent yields. acs.org The proposed mechanism suggests that DMAP facilitates the formation of an active carbamic–carbonic anhydride (B1165640) intermediate, which then undergoes intramolecular cyclization. acs.org
Metal-free synthesis of quinazolinones has also been achieved using dimethyl sulfoxide (B87167) (DMSO) as a methine source in an intramolecular oxidative annulation with 2-aminobenzamides. rsc.org Another innovative metal-free approach utilizes ionic liquids, such as 1-methylhydantoin (B147300) anion-functionalized ionic liquid, to catalyze the reaction of 2-aminobenzonitrile with carbon dioxide at atmospheric pressure. acs.org This method is both solvent- and metal-free, achieving high yields by cooperatively activating both CO₂ and the 2-aminobenzonitrile substrate. acs.org Furthermore, metal-and catalyst-free conditions have been developed for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamide and styrenes, highlighting a move towards more sustainable and environmentally benign processes. mdpi.com
Table 1: Comparison of Catalytic Synthesis Approaches for Quinazoline-2,4-diones
| Catalytic System | Starting Materials | Key Features | Reference |
|---|---|---|---|
| DMAP/(Boc)₂O | 2-Aminobenzamides | Metal-free, one-pot, room temperature, good to excellent yields. | acs.orgnih.gov |
| Ionic Liquid [P₄₄₄₂][1-MHy] | 2-Aminobenzonitrile, CO₂ | Solvent- and metal-free, high yield, mild conditions. | acs.org |
| DMSO | 2-Aminobenzamides | Utilizes DMSO as a methine source, metal-free oxidative annulation. | rsc.org |
Microwave-Assisted Synthetic Procedures
Microwave-assisted synthesis has emerged as a powerful technique to accelerate the synthesis of quinazoline-2,4-dione derivatives, offering advantages such as reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. nih.gov
One efficient method involves the microwave-assisted reaction of substituted methyl anthranilates with various isocyanates or isothiocyanates in a mixture of DMSO and water. nih.gov This protocol proceeds without the need for a catalyst or base, and the use of microwave irradiation significantly shortens the reaction time, making it suitable for creating libraries of compounds. nih.gov
Another green chemistry approach utilizes microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines in water or DMF. sci-hub.catrsc.org This method is rapid and efficient, providing moderate to high yields even with less reactive substrates. sci-hub.cat The use of water as a solvent and microwaves as an energy source represents a significant step towards more environmentally benign synthetic processes. sci-hub.catrsc.org
Furthermore, a single-step, one-pot process has been developed where anthranilic acids and amines react under microwave conditions, with dimethylformamide (DMF) serving as both the solvent and a carbon source. vanderbilt.edu This method avoids the multi-step procedures and intermediate work-ups common in traditional syntheses. vanderbilt.edu The efficiency of these microwave-assisted reactions often depends on the specific substrates and reaction conditions, such as temperature and irradiation time. nih.govvanderbilt.edu
Table 2: Examples of Microwave-Assisted Synthesis of Quinazolinone Derivatives
| Reactants | Solvent/Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Substituted methyl anthranilate, iso(thio)cyanates | DMSO/H₂O | Catalyst- and base-free, rapid, good yields. | nih.gov |
| Substituted 2-halobenzoic acids, amidines | Water or DMF / Iron catalyst | Green and rapid, moderate to high yields. | sci-hub.catrsc.org |
Derivatization Strategies for 3-Substituted Quinazoline-2,4-diones, including 3-butan-2-yl-4aH-quinazoline-2,4-dione
Once the core quinazoline-2,4-dione structure is formed, further derivatization at the N3-position is a common strategy to explore structure-activity relationships. For a compound like this compound, the sec-butyl group is introduced at this position. The synthesis could be achieved by reacting isatoic anhydride with sec-butylamine. researchgate.netjst.go.jp Subsequent modifications often focus on other positions of the heterocyclic ring or on substituents attached to the N3-group.
Nucleophilic Addition Mechanisms for Substituent Introduction
Nucleophilic addition is a fundamental reaction for introducing substituents to the quinoline (B57606) core, which is structurally related to the quinazoline system. In quinolines, nucleophiles typically add to carbon 2, and under certain conditions, to carbon 4. quimicaorganica.org This reactivity is driven by the electron-withdrawing nature of the ring nitrogen, which can stabilize the negative charge of the resulting intermediate. quimicaorganica.org
In the context of quinazolinones, nucleophilic substitution at the C2 or C4 positions is a key strategy for diversification. For example, starting from a 2-chloro-4(3H)-quinazolinone, a nucleophilic amine like piperidine (B6355638) can displace the chlorine atom to form a 2-amino-substituted quinazolinone. dndi.org This aminated scaffold can then be further functionalized, for instance, by N3-alkylation. dndi.org The synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones has been achieved by treating a cold solution of a precursor acyl azide (B81097) with various primary and secondary amines, which act as nucleophiles. nih.gov
Knoevenagel Reaction for Side Chain Elaboration
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl group reacts with an active hydrogen compound in the presence of a weak base, followed by dehydration. wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds and elaborating side chains, often resulting in an α,β-unsaturated ketone. wikipedia.org
While direct examples of Knoevenagel condensation on a pre-formed this compound are not prominent, the principle can be applied to introduce complex side chains. For instance, if a substituent on the quinazoline-2,4-dione ring contains an aldehyde or ketone functionality, it could undergo a Knoevenagel condensation with a compound containing an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic acid). wikipedia.org The Doebner modification of this reaction, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups, results in condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org This strategy allows for the extension of side chains with unsaturated carboxylic acid moieties.
Incorporation of Nitrogen-Containing Heterocyclic Moieties
Incorporating additional nitrogen-containing heterocyclic rings onto the quinazoline-2,4-dione scaffold is a widely used strategy in medicinal chemistry to generate novel compounds with diverse biological activities. nih.govchemmethod.com
One common method involves starting with a quinazoline-2,4-dione that has a reactive handle, such as a diacetohydrazide derivative. nih.gov This intermediate can be reacted with reagents like phenyl isothiocyanate to form a dithiosemicarbazide, which can then be cyclized to form triazole, oxadiazole, or thiadiazole rings, depending on the reaction conditions. nih.gov For example, treatment of a dihydrazide with carbon disulfide and potassium hydroxide (B78521) leads to the formation of 1,3,4-oxadiazole (B1194373) rings attached to the N1 and N3 positions of the quinazoline-2,4-dione core. nih.govmdpi.com Similarly, reacting a precursor with aminoguanidine (B1677879) can yield 1,2,4-triazole (B32235) moieties. nih.gov Another approach involves the reaction of a quinazolinone derivative with o-aminophenol, o-aminothiophenol, or o-phenylene diamine to create larger, eight-membered nitrogen-containing heterocyclic rings fused or attached to the primary structure. mdpi.com These strategies significantly expand the chemical diversity of the quinazoline-2,4-dione family.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aminobenzamide |
| 4-Dimethylaminopyridine (DMAP) |
| Di-tert-butyl dicarbonate ((Boc)₂O) |
| Quinazoline-2,4-dione |
| Dimethyl sulfoxide (DMSO) |
| 2-Aminobenzonitrile |
| Carbon dioxide (CO₂) |
| o-Aminobenzamide |
| Styrene |
| Quinazolin-4(3H)-one |
| Methyl anthranilate |
| Isocyanate |
| Isothiocyanate |
| 2-Halobenzoic acid |
| Amidine |
| Dimethylformamide (DMF) |
| Anthranilic acid |
| Ethanolamine |
| Isatoic anhydride |
| sec-Butylamine |
| 2-Chloro-4(3H)-quinazolinone |
| Piperidine |
| Malonic acid |
| Cyanoacetic acid |
| Pyridine |
| Phenyl isothiocyanate |
| Triazole |
| Oxadiazole |
| Thiadiazole |
| Carbon disulfide |
| 1,3,4-Oxadiazole |
| Aminoguanidine |
| 1,2,4-Triazole |
| o-Aminophenol |
| o-Aminothiophenol |
Advanced Structural Elucidation and Conformational Analysis of Quinazoline 2,4 Dione Derivatives
Spectroscopic and Analytical Characterization Techniques for Structural Confirmation
The definitive structure of 3-butan-2-yl-4aH-quinazoline-2,4-dione is established through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. While specific experimental data for this exact compound is not publicly available, its characteristic spectral features can be predicted based on extensive studies of analogous N-substituted quinazoline-2,4-diones. nih.govmdpi.comsemanticscholar.org
¹H-NMR spectroscopy is instrumental in identifying the protons within the molecule. The aromatic protons on the benzo-fused ring typically appear as a set of multiplets in the downfield region (δ 7.0–8.5 ppm). semanticscholar.org The proton at position 5, being adjacent to the heterocyclic ring, often shows a distinct downfield shift. The butan-2-yl group introduces characteristic signals: a methine proton (CH) adjacent to the nitrogen, which would be expected in the δ 4.0-5.0 ppm range, and signals for the two methyl groups and the methylene (B1212753) group at higher field strengths. The NH proton at the N1 position would typically appear as a broad singlet at a downfield chemical shift (δ 10.5-11.5 ppm), which can be confirmed by D₂O exchange. mdpi.com
¹³C-NMR spectroscopy provides information on the carbon skeleton. The two carbonyl carbons (C2 and C4) of the quinazoline-2,4-dione core are readily identifiable by their characteristic downfield chemical shifts in the range of δ 150–165 ppm. mdpi.comresearchgate.net The aromatic carbons will resonate in the δ 115–145 ppm region. researchgate.net The carbons of the butan-2-yl substituent will appear in the aliphatic region of the spectrum.
IR spectroscopy is used to identify the key functional groups. The spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the dione (B5365651) system, typically observed in the 1650–1730 cm⁻¹ region. mdpi.comnih.gov The N-H stretching vibration of the N1-H group would be visible as a band around 3200 cm⁻¹. nih.gov C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will also be present.
Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the molecular formula. semanticscholar.org
| Spectroscopic Technique | Expected Observations for this compound | Reference Data for Analogous Compounds (ppm or cm⁻¹) |
| ¹H-NMR (DMSO-d₆) | Aromatic protons (4H, m), N1-H (1H, br s), N-CH of butan-2-yl (1H, m), CH₂ of butan-2-yl (2H, m), CH₃ of butan-2-yl (6H, m) | Aromatic H: 7.19-7.94; N1-H: 11.24-11.51; N-CH₂ (benzyl): 5.05 semanticscholar.org |
| ¹³C-NMR (DMSO-d₆) | C2 & C4 (carbonyls), Aromatic carbons (6C), Butan-2-yl carbons (4C) | C=O: 150.3, 162.0; Aromatic C: 113.8-139.5; N-CH₂ (benzyl): 43.0 semanticscholar.org |
| IR (KBr) | N-H stretch, C-H (aromatic & aliphatic) stretch, C=O stretch (asymmetric & symmetric) | N-H: ~3200; C=O: 1709, 1657 mdpi.com |
Tautomerism and Isomeric Stability Studies of the Quinazoline-2,4-dione Core
Tautomerism is a key feature of the quinazoline-2,4-dione system, where the molecule can exist in different isomeric forms that are in equilibrium. nih.govresearchgate.net These tautomers primarily involve the migration of a proton and the shifting of double bonds. For the quinazoline-2,4-dione core, the main tautomeric forms are the diketo, keto-enol, and dienol forms.
Experimental studies, primarily using NMR and UV-Visible spectroscopy, have shown that the diketo form is the predominant tautomer in both the solid state and in various solvents. researchgate.net The stability of the diketo form is attributed to the formation of stable hydrogen-bonded dimers in the solid state and its inherent electronic stability. nih.govresearchgate.net The presence of enol forms is generally minor but can be influenced by factors such as solvent polarity and the electronic nature of substituents. nih.govresearchgate.net For instance, the use of different solvents can alter the position of the tautomeric equilibrium, which can be observed by changes in the absorption spectra. nih.gov
Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of the different tautomers of quinazoline-2,4-dione derivatives. researchgate.net These studies consistently show that the diketo tautomer is the most energetically favorable form, which aligns with experimental observations. researchgate.netresearchgate.net The calculations can also provide insights into the energy barriers for the interconversion between tautomers. The presence of substituents can influence the relative energies of the tautomers, although for simple alkyl groups like butan-2-yl at the N3 position, a significant shift from the predominant diketo form is not expected.
| Tautomeric Form | Key Structural Feature | Relative Stability | Method of Investigation |
| Diketo | C2=O, C4=O | Predominant and most stable researchgate.net | X-ray crystallography, NMR, DFT calculations researchgate.netnih.govresearchgate.net |
| 2-hydroxy-4-oxo | C2-OH, C4=O | Less stable | UV-Vis spectroscopy, DFT calculations nih.govresearchgate.net |
| 4-hydroxy-2-oxo | C4-OH, C2=O | Less stable | UV-Vis spectroscopy, DFT calculations nih.govresearchgate.net |
| 2,4-dihydroxy | C2-OH, C4-OH | Least stable | DFT calculations researchgate.net |
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of this compound are governed by intramolecular interactions and the steric effects of its substituents.
The introduction of a substituent at the N3 position, such as the butan-2-yl group, will have a direct impact on the molecule's geometry and conformational freedom. The butan-2-yl group is a flexible alkyl chain, and its rotation around the N3-C bond will be a key conformational variable. The presence of this group can influence the orientation of the quinazoline (B50416) ring system in the crystal lattice and may affect the planarity of the molecule. NMR studies on similar N-acylhydrazone derivatives of quinazolines have shown the existence of cis/trans conformers in solution due to restricted rotation around certain bonds. semanticscholar.org For this compound, the steric bulk of the butan-2-yl group will likely favor a conformation where it is oriented away from the benzo ring to minimize steric hindrance. The specific preferred conformation would be a balance between minimizing steric clashes and optimizing any weak intramolecular interactions.
Computational Chemistry and in Silico Approaches in Quinazoline 2,4 Dione Research
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 3-butan-2-yl-4aH-quinazoline-2,4-dione, these calculations can predict its three-dimensional structure, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a robust method for determining the most stable conformation (geometry optimization) of a molecule. For this compound, a common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net This level of theory provides a good balance between accuracy and computational cost for organic molecules.
The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, key optimized parameters would include the planarity of the quinazoline (B50416) ring system and the orientation of the butan-2-yl group relative to the heterocyclic core.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Length | C2=O | 1.22 Å |
| C4=O | 1.23 Å | |
| N3-C1' (butan-2-yl) | 1.48 Å | |
| C4a-N4 | 1.40 Å | |
| Bond Angle | C2-N3-C4 | 125.0° |
| N1-C2-N3 | 115.5° | |
| C4-C4a-N4 | 118.9° | |
| Dihedral Angle | C2-N3-C1'-C2' | 85.0° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability. researchgate.net
For this compound, the HOMO is typically localized over the electron-rich benzene (B151609) ring of the quinazoline scaffold, while the LUMO is often distributed across the pyrimidine-2,4-dione moiety. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| Energy Gap (ΔE) | 4.70 |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the oxygen atoms of the carbonyl groups, indicating areas prone to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the N-H group and the butan-2-yl substituent, signifying sites for nucleophilic interaction. These maps are valuable for predicting intermolecular interactions. frontiersin.org
Aromaticity is a key property influencing the stability and reactivity of the quinazoline ring system. Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromatic character of a cyclic system. NICS values are calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)).
For the benzene part of the quinazoline-2,4-dione core, a negative NICS value would indicate aromatic character, signifying the presence of a diatropic ring current. Conversely, the pyrimidine-dione ring is generally considered non-aromatic or weakly anti-aromatic.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.
In the context of this compound, molecular docking studies could be performed to predict its binding affinity and interaction mode with various enzymes or receptors. The quinazoline-2,4-dione scaffold is known to interact with a range of biological targets, including dihydrofolate reductase (DHFR), c-Met, and VEGFR-2. nih.govsemanticscholar.org
The docking process involves placing the 3D structure of this compound into the active site of a target protein. The software then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A more negative binding energy generally indicates a stronger interaction.
The predicted binding mode would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the carbonyl groups of the quinazoline-2,4-dione core are potential hydrogen bond acceptors, while the benzene ring and the butan-2-yl group can engage in hydrophobic interactions with nonpolar amino acid residues in the target's active site. ekb.eg
Table 3: Hypothetical Molecular Docking Results for this compound against Dihydrofolate Reductase (DHFR)
| Parameter | Value/Description |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Leu28, Phe31, Ile50, Ser59 |
| Key Interactions | - Hydrogen bond between C4=O and Ser59 - Hydrophobic interaction between the butan-2-yl group and Leu28, Ile50 - Pi-alkyl interaction between the benzene ring and Leu28 |
Identification of Critical Amino Acid Residues for Interaction
Molecular docking, a prominent in silico technique, is instrumental in elucidating the binding modes of quinazoline-2,4-dione derivatives within the active sites of various enzymes and receptors. Through these simulations, it is possible to identify the key amino acid residues that form crucial interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
For instance, in the context of antibacterial drug development, molecular docking studies of quinazoline-2,4-dione hybrids against S. aureus tyrosyl-tRNA synthetase have been performed to understand their mechanism of action. nih.gov Similarly, the binding modes of novel hybrid quinazolin-2,4-dione analogs with Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (pfDHODH) have been analyzed to identify potential antimalarial agents. nih.govfrontiersin.org These studies are critical in revealing the specific amino acid residues that are essential for the inhibitory activity of these compounds.
In the pursuit of anticancer agents, molecular dynamics simulations have been used to analyze the interactions of quinazolinone derivatives with key cancer-related targets like VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha. researchgate.net These simulations highlight stable binding through hydrogen bonding and hydrophobic interactions with critical residues within the active sites of these proteins. researchgate.net For example, the dual inhibitory activity of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives against c-Met and VEGFR-2 tyrosine kinases has been rationalized through molecular docking, identifying the key interactions responsible for their potent inhibition. nih.gov
The following table summarizes representative amino acid interactions for the broader class of quinazolinone derivatives with various protein targets, as specific data for "this compound" is not available.
| Target Protein | Interacting Amino Acid Residues (Example) | Type of Interaction | Reference |
| VEGFR2 | Cys919, Asp1046 | Hydrogen Bond | researchgate.net |
| c-Met | Tyr1230, Met1211 | Hydrogen Bond, Hydrophobic | researchgate.net |
| EGFR | Leu718, Val726 | Hydrophobic | researchgate.net |
| S. aureus tyrosyl-tRNA synthetase | Not Specified | Not Specified | nih.gov |
| P. falciparum DHODH | Not Specified | Not Specified | nih.govfrontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for activity.
Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are calculated from the 2D representation of the molecules, such as topological, electronic, and physicochemical properties. Multiple Linear Regression (MLR) is a commonly used statistical method to build the QSAR equation.
A study on quinolinone-2,4-diones as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors employed a 2D-MLR model to correlate their pKi values with various molecular descriptors. nih.gov The resulting linear equation provided a good correlation between the descriptors and the biological activity, demonstrating the utility of 2D-QSAR in understanding the structure-activity relationships of this class of compounds. nih.gov
Example of a 2D-QSAR Model for Quinolinone-2,4-dione HPPD Inhibitors: nih.gov
| Statistical Parameter | Value |
| R² | 0.863 |
| Q²LOO | 0.787 |
| Q²F1 | 0.780 |
| Number of Compounds | 34 (28 training, 6 prediction) |
This table illustrates the statistical quality of a published 2D-QSAR model for a related compound class.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. These methods generate contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease biological activity.
For the aforementioned quinolinone-2,4-dione HPPD inhibitors, both CoMFA and CoMSIA models were developed. nih.gov The contour maps from these models indicated that bulky substitutions at the R4 position and hydrogen-bond acceptor groups in this region were crucial for higher activity. nih.gov Conversely, small and negatively charged substitutions at the R1 and R2 positions were found to be favorable. nih.gov
Key Findings from 3D-QSAR Contour Maps for Quinolinone-2,4-dione HPPD Inhibitors: nih.gov
| Field | Favorable Modification | Unfavorable Modification |
| Steric (CoMFA & CoMSIA) | Bulky groups at R3 and R4 positions | Small groups at R3 and R4 positions |
| Electrostatic (CoMFA & CoMSIA) | Positive charge at R3, Negative charge at R1/R2 | Negative charge at R3, Positive charge at R1/R2 |
| Hydrogen Bond Donor (CoMSIA) | Donor groups at R1/R2 positions | - |
| Hydrogen Bond Acceptor (CoMSIA) | Acceptor groups at R4 position | - |
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) that are responsible for the biological activity of a molecule. These models can be used to screen large compound libraries for new hits with the desired activity.
While a specific pharmacophore model for "this compound" is not available, the development of pharmacophore models for various quinazoline-2,4-dione derivatives targeting different biological targets has been reported. nih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The validation of these models is crucial and is often performed by screening a database of known active and inactive compounds.
Common Pharmacophoric Features for Quinazoline-2,4-dione Derivatives:
| Pharmacophoric Feature | Description |
| Hydrogen Bond Acceptor | Typically the carbonyl oxygens of the dione (B5365651) moiety. |
| Hydrogen Bond Donor | Can be present on substituents attached to the quinazoline ring. |
| Aromatic Ring | The quinazoline core itself provides an aromatic feature. |
| Hydrophobic Group | Alkyl or aryl substituents contribute to hydrophobic interactions. |
In Silico Prediction of Pharmacokinetic Profiles (e.g., Absorption, Distribution, Metabolism, Excretion)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico ADMET prediction tools are widely used to assess the drug-likeness of compounds and to identify potential liabilities before committing to expensive and time-consuming experimental studies.
Several studies on quinazoline-2,4-dione derivatives have included in silico ADMET predictions. nih.govnih.govnih.gov These predictions often involve the calculation of various molecular descriptors and the application of rules such as Lipinski's rule of five to assess oral bioavailability. For instance, in a study of novel quinazolin-2,4-dione hybrids as potential antimalarials, the pharmacokinetic properties of the synthesized compounds were predicted using in silico techniques. nih.gov Another study on quinazolin-2,4-dione derivatives as antibacterial agents also reported in silico ADMET and molecular docking approaches, indicating that the lead compounds possessed acceptable pharmacokinetic and drug-likeness properties. nih.govnih.gov
Example of Predicted ADMET Properties for Quinazoline-2,4-dione Derivatives:
| ADMET Property | Predicted Outcome (General Trend) | Reference |
| Absorption | Good oral absorption predicted for many derivatives. | nih.govnih.govnih.gov |
| Distribution | Varies depending on the specific substituents. | nih.govnih.govnih.gov |
| Metabolism | Potential for metabolism at various sites, predictable by software. | nih.govnih.govnih.gov |
| Excretion | Dependent on the overall physicochemical properties. | nih.govnih.govnih.gov |
| Toxicity | Generally predicted to have acceptable toxicity profiles. | nih.gov |
| Lipinski's Rule of Five | Many derivatives show zero or one violation. | nih.gov |
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. These simulations are used to assess the stability of the ligand-receptor complex and to understand the conformational changes that may occur upon binding.
MD simulations have been employed to study the stability of complexes between quinazolinone derivatives and their protein targets. researchgate.netnih.gov For example, MD simulations of a quinazolinone derivative with cancer-related targets such as VEGFR2 and c-Met demonstrated stable binding through persistent hydrogen bonding and hydrophobic interactions over the course of the simulation. researchgate.net In another study, MD simulations were used to investigate the binding of quinazoline-2,4,6-triamine derivatives to the EGFR tyrosine kinase domain. nih.gov These simulations provide valuable information on the dynamic behavior of the ligand in the binding pocket and can help to refine the design of more potent and selective inhibitors.
Investigation of Biological Activities and Mechanisms of Action for Quinazoline 2,4 Dione Derivatives
Anticancer Activity and Associated Molecular Targets
The quinazoline-2,4-dione scaffold has proven to be a versatile framework for the development of potent anticancer agents, targeting various key pathways and molecules involved in tumor growth and progression.
Quinazoline-2,4(1H,3H)-dione derivatives have emerged as significant inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are crucial for DNA repair mechanisms in cancer cells. rsc.orgrsc.org By inhibiting these enzymes, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. rsc.org
Novel series of these derivatives, often featuring a 3-amino pyrrolidine (B122466) or a piperizinone moiety, have demonstrated high potency. rsc.orgacs.org For instance, certain derivatives have shown IC50 values against PARP-1 in the nanomolar range (10⁻⁹ M) and against PARP-2 in the sub-micromolar range (10⁻⁸ M). rsc.orgrsc.org Some compounds exhibit moderate selectivity for PARP-1 over PARP-2. rsc.org The strategic design of these molecules often involves capitalizing on the characteristics of the adenine-ribose binding site of the PARP enzyme. acs.org
In vivo studies using xenograft tumor models have shown that these PARP-inhibiting quinazoline-2,4-dione derivatives can significantly potentiate the cytotoxicity of chemotherapeutic agents like temozolomide (B1682018) (TMZ). rsc.org For example, compound 11 (a specific quinazoline-2,4-dione derivative) in combination with TMZ demonstrated strong tumor growth inhibition in a MX-1 xenograft model. rsc.org Another compound, Cpd36 , which bears an N-substituted piperazinone moiety, showed remarkable enzymatic activity against PARP-1 and PARP-2 with IC50 values of 0.94 nM and 0.87 nM, respectively. acs.orgnih.gov
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 10 | PARP-1 | <3120 (as cytotoxic IC50 in µM) | rsc.org |
| Compound 11 | PARP-1 | 3020 (as cytotoxic IC50 in µM) | rsc.org |
| Compound 24 | PARP-1 | 0.51 | acs.org |
| Compound 24 | PARP-2 | 23.11 | acs.org |
| Compound 32 | PARP-1 | 1.31 | acs.org |
| Compound 32 | PARP-2 | 15.63 | acs.org |
| Cpd36 | PARP-1 | 0.94 | acs.orgnih.gov |
| Cpd36 | PARP-2 | 0.87 | acs.orgnih.gov |
The quinazoline (B50416) core is a well-established scaffold for the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. mdpi.comnih.gov Several FDA-approved EGFR inhibitors are based on the quinazoline structure. nih.gov Derivatives of quinazolin-4-one, a closely related structure, have been extensively studied for their EGFR inhibitory activity. nih.govbohrium.comnih.gov
New 2-mercapto-quinazolin-4-one analogs have been synthesized and evaluated, with some compounds showing potent EGFR-TK inhibitory activity. bohrium.comnih.gov For instance, compound 24 , featuring a 2-benzyl-thio function, exhibited an EGFR-TK inhibitory IC50 of 13.40 nM, which is comparable to the approved drug gefitinib (B1684475) (IC50 = 18.14 nM). bohrium.comnih.gov Another study on 3-methyl-quinazolinone derivatives identified compound 5k as a potent EGFR inhibitor with an IC50 value of 0.010 µM. nih.gov Molecular docking studies suggest that these compounds bind to the ATP-binding site of the EGFR kinase domain, often forming hydrogen bonds with key amino acid residues. nih.gov Some quinazoline derivatives have been developed as dual inhibitors of EGFR and other kinases like VEGFR-2. nih.gov
| Compound | IC50 (nM) | Reference |
|---|---|---|
| Compound 24 (2-mercapto-quinazolin-4-one analog) | 13.40 | bohrium.comnih.gov |
| Compound 5k (3-methyl-quinazolinone derivative) | 10 | nih.gov |
| Compound 6d (quinazolin-4(3H)-one derivative) | 69 | nih.gov |
Certain quinazoline derivatives exert their anticancer effects by interacting directly with DNA or by inhibiting topoisomerase enzymes, which are vital for DNA replication and repair. Some quinazoline-quinoline alkaloids have demonstrated both cytotoxic activity and the ability to inhibit DNA topoisomerase II. researchgate.net
Furthermore, some quinazoline-2,4-dione derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, suggesting a mechanism of action that involves interference with DNA topology. nih.gov This mechanism is also relevant in cancer therapy, as human topoisomerases are validated targets for anticancer drugs. The ability of these compounds to intercalate into the DNA helix can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.
The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, particularly in colorectal cancer, making it an attractive target for therapeutic intervention. nih.govnih.gov A series of quinazoline derivatives have been identified as potent inhibitors of this pathway. nih.govnih.gov These compounds have been shown to suppress Wnt/β-catenin signaling by acting on downstream elements of the pathway, without altering the levels of β-catenin protein itself. nih.gov
In a drug discovery program, a series of quinazoline-2,4-diones were investigated as inhibitors of the canonical Wnt pathway for the treatment of glioblastoma multiforme. nih.gov This effort led to the discovery of a lead compound, SEN461 , which demonstrated both in vitro and in vivo activity in glioblastoma, gastric, and sarcoma tumors. nih.gov The inhibitory action of these compounds on the Wnt pathway is a key contributor to their anticancer properties. nih.gov
The cytotoxic effects of numerous quinazoline-2,4-dione and related quinazolinone derivatives have been evaluated against a panel of human tumor cell lines.
HepG-2 (Hepatocellular Carcinoma): Several novel quinazolinone derivatives have shown cytotoxic effects against HepG-2 cells. For example, compound 13e exhibited an IC50 value of 18.04 µg/mL against this cell line. researchgate.net
HCT-116 (Colorectal Carcinoma): Quinazoline derivatives have demonstrated significant activity against HCT-116 cells, often linked to their inhibition of the Wnt/β-catenin pathway. nih.gov Synthesized quinazolinone and dihydroquinazolinone derivatives have shown IC50 values ranging from 4.87 to 205.9 μM against this cell line. researchgate.net
MCF-7 (Breast Adenocarcinoma): Quinazolinone derivatives have also been tested against the MCF-7 breast cancer cell line. Compound 13e showed a cytotoxic effect with an IC50 of 20.39 µg/mL. researchgate.net Other synthesized quinazolinone derivatives displayed cytotoxic activity against MCF-7 cells, with some compounds showing IC50 values in the micromolar range. nih.gov
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 13e | HepG-2 | 18.04 | researchgate.net |
| Compound 13e | MCF-7 | 20.39 | researchgate.net |
| Compound 11g | HeLa | 10 (µM) | nih.gov |
| Compound 11g | MCF-7 | >100 (µM) | nih.gov |
Antimicrobial Activity Against Pathogenic Microorganisms
In addition to their anticancer properties, quinazoline-2,4-dione derivatives have garnered attention for their broad-spectrum antimicrobial activity. nih.govnih.gov These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal species. nih.govbiomedpharmajournal.orgresearchgate.net
The mechanism of antibacterial action for some of these derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication. nih.govnih.govrsc.orgrsc.org This mode of action is similar to that of fluoroquinolone antibiotics. nih.gov
Several studies have reported the synthesis of novel quinazoline-2,4-dione derivatives with significant antimicrobial properties. For instance, compounds with triazole moieties at the 1- and 3-positions of the quinazoline-2,4-dione core have shown moderate to good activity against Staphylococcus aureus and Escherichia coli. nih.gov Other derivatives incorporating acylthiourea and pyrazole (B372694) or oxazole (B20620) moieties have also been identified as potent antibacterial agents through DNA gyrase inhibition. rsc.orgrsc.org Furthermore, some derivatives have demonstrated promising antifungal activity against species like Candida albicans and Aspergillus flavus. researchgate.netnih.gov
| Compound | Microorganism | Activity (Inhibition Zone/MIC) | Reference |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 mm | nih.gov |
| Compound 13 | Escherichia coli | 15 mm (MIC: 65 mg/mL) | nih.gov |
| Compound 14a | Staphylococcus aureus | 12 mm (MIC: 70 mg/mL) | nih.gov |
| Compound 14a | Candida albicans | 12 mm | nih.gov |
| Compound 14b | Staphylococcus aureus | 13 mm (MIC: 75 mg/mL) | nih.gov |
| Compound 3c | E. coli, P. aeruginosa, B. subtilis, S. aureus | Potent (low MIC) | rsc.org |
Antibacterial Mechanisms
Quinazoline-2,4-dione derivatives have emerged as a promising class of antibacterial agents, with research indicating multiple mechanisms of action against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com
DNA Gyrase Inhibition: A significant antibacterial strategy of quinazoline-2,4-dione derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govrsc.org These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. A novel series of quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors of these enzymes to combat bacterial resistance. nih.govmdpi.com For instance, certain derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative strains. nih.gov Another study focused on new derivatives incorporating acylthiourea, pyrazole, and/or oxazole moieties, which also target DNA gyrase. rsc.orgresearchgate.net One particular compound from this series exhibited remarkable antibacterial efficacy against all tested pathogenic bacteria at lower concentrations than the reference drug, ciprofloxacin. rsc.org
Dihydrofolate Reductase Inhibition and Purine (B94841) Synthesis Interference: Some quinazoline-2,4-dione derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of thymidylate and purines in microorganisms. nih.gov Inhibition of DHFR disrupts the folic acid pathway, which is vital for bacterial survival. In silico molecular docking studies have supported the potential of these derivatives as DHFR inhibitors. nih.gov The main backbone of the tested compounds, the quinazoline-2,4-dione moiety, has been previously described as an inhibitor for enzymes involved in dihydrofolate reductase and purine synthesis in microorganisms. nih.gov
Table 1: Antibacterial Activity of Selected Quinazoline-2,4-dione Derivatives
| Compound/Derivative | Target Organism(s) | Mechanism of Action | Key Findings | Reference(s) |
|---|---|---|---|---|
| Quinazoline-2,4(1H,3H)-dione derivatives | Gram-positive and Gram-negative bacteria | DNA Gyrase and Topoisomerase IV Inhibition | Broad bioactive spectrum against multiple strains. | nih.gov |
| Quinazolin-2,4-dione with acylthiourea, pyrazole, and/or oxazole moieties | E. coli, P. aeruginosa, B. subtilis, S. aureus | DNA Gyrase Inhibition | One derivative showed higher potency than ciprofloxacin. | rsc.orgrsc.org |
| Quinazolin-2,4-dione derivatives | S. aureus, S. haemolyticus | Dihydrofolate Reductase Inhibition | Good correlation between in vitro antibacterial activity and in silico docking scores. | nih.gov |
Antifungal Properties
The antifungal potential of quinazoline-2,4-dione derivatives has been linked to the inhibition of chitin (B13524) synthase, an enzyme essential for the integrity of the fungal cell wall. A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives were synthesized and evaluated for their in vitro activity against chitin synthase. Several of these compounds demonstrated strong inhibitory potency against the enzyme. nih.gov
Notably, compound 5c from this series exhibited a half-inhibition concentration (IC50) of 0.08 mmol/L, which was more potent than the positive control drug, polyoxin (B77205) B (IC50 of 0.18 mmol/L). The antifungal activities of these compounds showed a positive correlation with their IC50 values against chitin synthase, indicating that this is a primary mechanism of their antifungal action. Furthermore, these compounds displayed negligible action against bacteria, suggesting they are selective antifungal agents. nih.gov For example, compounds 5g and 5k were found to be 8-fold more potent than fluconazole (B54011) against Candida albicans. nih.gov
Table 2: Antifungal Activity of Selected 1-methyl-3-substituted quinazoline-2,4-dione Derivatives
| Compound | Target Organism | IC50 against Chitin Synthase (mmol/L) | Comparison to Standard Drugs | Reference(s) |
|---|---|---|---|---|
| 5c | Fungi | 0.08 | More potent than Polyoxin B (0.18 mmol/L) | nih.gov |
| 5g | Candida albicans | Not specified | 8-fold stronger than fluconazole | nih.gov |
| 5k | Candida albicans | Not specified | 8-fold stronger than fluconazole | nih.gov |
| 5g , 5l , 5o | Aspergillus flavus | Not specified | 16-fold stronger than fluconazole | nih.gov |
Antiviral Mechanisms (e.g., SARS-CoV-2 Main Protease Mpro Targeting)
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govmdpi.com Quinazolin-4-one derivatives have been identified as non-covalent inhibitors of SARS-CoV-2 Mpro. nih.govresearchgate.net Through a scaffold hopping strategy from baicalein (B1667712), a known Mpro inhibitor, researchers discovered a series of quinazolin-4-one-based inhibitors. nih.gov
Compound C7 from this series demonstrated superior inhibitory activity against SARS-CoV-2 Mpro (IC50 = 0.085 µM) compared to baicalein (IC50 = 0.966 µM). nih.gov Furthermore, C7 effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells with an EC50 of 1.10 µM and low cytotoxicity. nih.gov X-ray co-crystal structures revealed a non-covalent binding mechanism. nih.gov Other studies have also explored quinazolinone-peptido-nitrophenyl derivatives as potential Mpro inhibitors, with some compounds showing dose-dependent anti-Mpro enzymatic activity. nih.gov
Antimalarial Activity and Related Targets (e.g., Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase - pfDHODH)
Malaria, caused by parasites of the Plasmodium genus, remains a significant global health issue. frontiersin.orgnih.gov Plasmodium falciparum dihydroorotate dehydrogenase (pfDHODH) is an essential enzyme for the parasite's growth and a key target for antimalarial drugs. frontiersin.orgnih.govsemanticscholar.org In silico molecular docking studies have been performed on novel hybrid quinazolin-2,4-dione analogs to analyze their binding interactions with the active site of pfDHODH. frontiersin.orgnih.gov These studies aim to identify new derivatives that can effectively target this enzyme. frontiersin.orgnih.gov
Additionally, other quinazoline derivatives, such as 2,4-diaminoquinazolines, have shown potent activity against P. falciparum. researchgate.net The most potent compound in one study, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, had an IC50 of 9 nM. researchgate.net The potentiation of its activity by the dihydropteroate (B1496061) synthase inhibitor dapsone (B1669823) suggests that these compounds act as inhibitors of dihydrofolate reductase, another crucial enzyme in the folate biosynthesis pathway of the parasite. researchgate.net
Inhibition of Bacterial Virulence Factors (e.g., Outer Membrane Protein OmpU in Vibrio cholerae)
Targeting bacterial virulence factors is an alternative strategy to combat bacterial infections. In Vibrio cholerae, the causative agent of cholera, the outer membrane protein OmpU plays a role in the bacterium's persistence. nih.gov A series of quinazolin-2,4-dione derivatives have been synthesized and evaluated in silico for their potential to inhibit OmpU. nih.gov The synthesized compounds showed strong interactions and good binding affinity to OmpU. nih.gov In vitro antibacterial activity testing against Escherichia coli O78 strain showed that some of these compounds had reproducible and effective antibacterial activity. nih.gov
Interestingly, a related class of compounds, quinazoline-2,4-diamino analogs (Q24DAs), have been shown to paralyze the polar flagellum of Vibrio species by interacting with the motor protein PomB. nih.gov These analogs also interact with OmpU and other porins, inducing envelope stress. nih.gov This suggests that quinazoline-based scaffolds can interfere with multiple virulence mechanisms in V. cholerae.
Anti-inflammatory Activity and Related Enzyme Modulation
Quinazoline derivatives have been recognized for their anti-inflammatory properties. nih.govnih.gov This activity is often linked to the modulation of enzymes involved in the inflammatory cascade.
Phosphodiesterase 4 (PDE4) Enzyme Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, particularly in immune and inflammatory cells. Inhibition of PDE4 leads to an increase in cAMP, which in turn suppresses inflammatory responses. Several studies have reported that quinazoline-2,4(1H,3H)-dione derivatives possess PDE4 inhibitory activity. nih.gov While the prompt specifically mentions PDE4, it is worth noting that other phosphodiesterases, such as PDE7, are also targets for quinazoline derivatives in the context of inflammation. nih.gov Research on quinazoline derivatives as PDE7 inhibitors has shown that they can alleviate inflammation associated with various diseases. nih.gov The development of selective PDE inhibitors based on the quinazoline scaffold remains an active area of research for new anti-inflammatory therapies.
Na+/H+ Exchanger Type 1 (NHE-1) Inhibition
The sodium-hydrogen exchanger type 1 (NHE-1) is a crucial membrane protein involved in the regulation of intracellular pH. nih.gov Its inhibition has been identified as a valid therapeutic target for cardiovascular diseases. researchgate.net Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a promising class of NHE-1 inhibitors.
In a study focused on developing novel NHE-1 inhibitors, a series of N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine (B92328) moieties were synthesized and evaluated. mdpi.com The introduction of a guanidine moiety to 1,3-disubstituted quinazolin-2,4(1H,3H)-diones proved to be a successful strategy for developing potent NHE-1 inhibitors. nih.gov Notably, derivatives containing a 5-amino-1,2,4-triazole "mimic" of the guanidine residue showed enhanced activity. nih.gov
One of the most potent inhibitors identified was compound 3a , which also demonstrated antiplatelet and intraocular-pressure-reducing activities. mdpi.com Further research led to the development of novel NHE-1 inhibitors by functionalizing N1-alkyl quinazoline-2,4(1H,3H)-dione with an N-acylguanidine or 3-acyl(5-amino-1,2,4-triazole) side chain, with lead compounds exhibiting activity in the nanomolar range. nih.gov For instance, a triazole derivative, compound 208 , was found to inhibit NHE-1 with an IC50 value of 5.8 nM. researchgate.net Another novel synthetic aminoguanidine (B1677879) derivative, T-162559 , demonstrated selective inhibition of human NHE1 with an IC50 value of 0.96 nM, proving more potent than the established inhibitors cariporide (B1668443) and eniporide. nih.gov
Table 1: NHE-1 Inhibitory Activity of Selected Quinazoline-2,4-dione Derivatives
| Compound | IC50 (nM) | Reference |
|---|---|---|
| Triazole derivative 208 | 5.8 | researchgate.net |
| T-162559 | 0.96 | nih.gov |
| Cariporide (Reference) | 30 | nih.gov |
| Eniporide (Reference) | 4.5 | nih.gov |
Antihypertensive Activity
Quinazoline derivatives have long been recognized for their antihypertensive properties. nih.gov Research into 3-substituted 2,4(1H,3H)-quinazolinediones has revealed their potential as hypotensive agents. acs.org A study investigating a series of novel substituted quinazolin-4(3H)-one derivatives found that several compounds exhibited a hypotensive effect accompanied by bradycardia. researchgate.netresearchgate.net
In a comparative study, some of the newly synthesized quinazoline derivatives were found to be as potent as the well-known antihypertensive drug prazosin (B1663645). nih.gov While some compounds were less potent than prazosin at lower doses, two derivatives demonstrated greater efficacy at higher doses (10-100 μmol/kg) in conscious spontaneously hypertensive rats. nih.gov Another study highlighted a quinazolinone derivative, compound 45 , for its significant effect on hypertension. nih.gov The research underscores the potential of the quinazoline-2,4-dione scaffold in the development of new antihypertensive agents.
Anticonvulsant Activity
The quinazoline core is a key feature in several compounds with anticonvulsant properties. nih.govmdpi.com Acetylenic derivatives of quinazolinediones have been synthesized and evaluated for their ability to antagonize seizures. nih.gov In one study, most of the tested acetylenic compounds showed activity in the maximal electroshock (MES) test with minimal neurotoxicity. nih.gov The compound 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) was found to be as active as the anticonvulsant drug mesuximide in the MES test. nih.gov
Further research on novel N-substituted-6-fluoro-quinazoline-4-amine derivatives identified three compounds (5b, 5c, and 5d ) with high anticonvulsant activities and ED50 values of 152, 165, and 140 mg/kg, respectively, which were superior to the reference drugs methaqualone and valproate. mdpi.com Another study on N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and related compounds also yielded potent anticonvulsant agents, with compounds 5f, 5b, and 5c showing superior activity with ED50 values of 28.90, 47.38, and 56.40 mg/kg, respectively. nih.gov Additionally, compound 38 , 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione, showed remarkable anticonvulsant activity with an ED50 of 251 mg/kg. researchgate.net
Table 2: Anticonvulsant Activity of Selected Quinazoline-2,4-dione Derivatives
| Compound | Test Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) | MES | N/A (as active as mesuximide) | nih.gov |
| Compound 5b (fluoro-quinazoline) | scPTZ | 152 | mdpi.com |
| Compound 5c (fluoro-quinazoline) | scPTZ | 165 | mdpi.com |
| Compound 5d (fluoro-quinazoline) | scPTZ | 140 | mdpi.com |
| Compound 5f (alkanamide derivative) | scPTZ/MES | 28.90 | nih.gov |
| Compound 5b (alkanamide derivative) | scPTZ/MES | 47.38 | nih.gov |
| Compound 5c (alkanamide derivative) | scPTZ/MES | 56.40 | nih.gov |
| Compound 38 (isoindoline-1,3-dione derivative) | PTZ | 251 | researchgate.net |
Herbicidal Activity and Target Enzyme Inhibition (e.g., 4-Hydroxyphenylpyruvate Dioxygenase - HPPD)
Quinazoline-2,4-dione derivatives have been investigated for their herbicidal properties, with a key target being the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is a critical enzyme in plants, and its inhibition leads to bleaching symptoms and plant death.
A series of novel triketone-containing quinazoline-2,4-dione derivatives were designed and synthesized as HPPD inhibitors. nih.gov Several of these compounds demonstrated good HPPD inhibitory activity and broad-spectrum herbicidal effects. nih.gov Compound 11h , 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione, exhibited the highest HPPD inhibition activity with a Ki value of 0.005 μM, making it approximately twice as potent as the commercial herbicide mesotrione (B120641) (Ki = 0.013 μM). nih.gov
In addition to HPPD, protoporphyrinogen (B1215707) IX oxidase (PPO) is another target for herbicides. A series of cycloalka[d]quinazoline-2,4-dione–benzoxazinones were synthesized and found to be potent PPO inhibitors. bohrium.com Compound 17i from this series showed a Ki value of 6.7 nM, which was significantly more potent than the commercial herbicides flumioxazin (B1672886) (Ki = 46 nM) and trifludimoxazin (B1651332) (Ki = 31 nM). bohrium.com
Table 3: Herbicidal Activity of Selected Quinazoline-2,4-dione Derivatives
| Compound | Target Enzyme | Ki (nM) | Reference |
|---|---|---|---|
| 11h | HPPD | 5 | nih.gov |
| Mesotrione (Reference) | HPPD | 13 | nih.gov |
| 17i | PPO | 6.7 | bohrium.com |
| Flumioxazin (Reference) | PPO | 46 | bohrium.com |
| Trifludimoxazin (Reference) | PPO | 31 | bohrium.com |
Other Investigated Biological Activities
Advanced glycation end-products (AGEs) are implicated in the long-term complications of diabetes. The inhibition of their formation is a key therapeutic strategy. Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been shown to possess antiglycating activity. mdpi.com In one study, compound 6b was found to effectively inhibit the formation of glycated proteins, highlighting its potential in addressing diabetic complications. nih.gov
Quinazoline-2,4-dione derivatives have also been explored for their antiplatelet activity. nih.gov Novel guanidine derivatives of this scaffold have demonstrated a combination of NHE-1 inhibition and antiplatelet effects. nih.gov Compound 3a , a potent NHE-1 inhibitor, also showed antiplatelet activity. mdpi.com Furthermore, a study on 4-quinazolinone derivatives revealed that most of the tested molecules had an inhibitory power on platelet aggregation similar to or even greater than acetylsalicylic acid, particularly when aggregation was induced by ADP. nih.gov Another quinazolinone derivative, CK53 , was found to inhibit platelet aggregation by suppressing the breakdown of phosphoinositides. nih.gov
Intraocular Pressure Lowering Effects
Certain derivatives of quinazoline-2,4(1H,3H)-dione have been identified as having the ability to lower intraocular pressure (IOP). This pharmacological activity is often linked to the inhibition of the Na+/H+ exchanger (NHE), as NHE inhibitors are known to reduce IOP. cyberleninka.ruresearchgate.net
Research into guanidine derivatives of quinazoline-2,4(1H,3H)-diones has shown that these compounds can exhibit varying degrees of IOP reduction. nih.gov In a study where compounds were administered as 0.4% eye drops to rats, the derivatives demonstrated notable ophthalmohypotensive activity. nih.gov For instance, a derivative referred to as compound 4a , a quinazoline-2,4(1H,3H)-dione bearing a 5-amino-1,2,4-triazole side chain, was identified as the most active in reducing IOP among the tested series. nih.gov The introduction of a bromine atom at the 5-position (4b ) or the use of acyclic guanidine side chains (3a ) resulted in a diminished, though still present, activity. nih.gov The selective NHE-1 inhibitor zoniporide (B1240234) was used as a reference and showed the highest IOP reduction in the same study. nih.gov
| Compound | Description | Relative IOP-Lowering Activity |
|---|---|---|
| 3a | N¹, N³-bis-substituted quinazoline-2,4(1H,3H)-dione with linear guanidine chains | 3-fold less active than 4a |
| 4a | N¹, N³-bis-substituted quinazoline-2,4(1H,3H)-dione with 5-amino-1,2,4-triazole side chains | Most active among tested derivatives |
| 4b | 5-Bromo derivative of 4a | 2-fold less active than 4a |
| Zoniporide | Selective NHE-1 inhibitor (Reference) | Highest IOP reduction observed |
Cholinesterase Inhibition
The quinazoline scaffold is recognized for a wide range of pharmacological effects, including cholinesterase inhibitory activity. nih.gov Specifically, quinazolinone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. scilit.com The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.
Studies have focused on designing and synthesizing quinazolinone derivatives to target AChE. These efforts are part of a broader search for new therapeutic agents that can address neurodegenerative disorders. scilit.com The versatility of the quinazolinone core allows for structural modifications aimed at enhancing potency and selectivity for cholinesterase enzymes. nih.govscilit.com
Cyclin-Dependent Kinase 5 (CDK5) Inhibition
Quinazolin-4(1H)-one and its derivatives have been identified as inhibitors of cyclin-dependent kinase 5 (CDK5). researchgate.net CDK5 is a protein kinase that plays a significant role in neuronal functions, but its hyperactivity is implicated in neurodegenerative diseases and some cancers, such as glioblastoma. researchgate.netnih.gov
Researchers have synthesized and screened various quinazolinone analogs for their ability to inhibit CDK5 activity. researchgate.netnih.gov One study identified several quinazolinone derivatives that modulate CDK5, not by competing with ATP at its binding pocket, but by targeting a different site on the kinase. This alternative mechanism makes them attractive candidates for further development, potentially overcoming the limitations of conventional ATP-competitive inhibitors. nih.gov
A screening of quinazolinone derivatives using a CDK5 biosensor in U87 glioblastoma cell extracts confirmed their concentration-dependent inhibitory activity. researchgate.net This line of research highlights the potential of the quinazoline-2,4-dione scaffold in developing novel therapeutics for diseases characterized by deregulated CDK5 activity. nih.gov
| Compound Series | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| JMV5735, JMV5798, JMV5886, etc. | Inhibit CDK5 activity in a concentration-dependent manner | Glioblastoma, Neurodegenerative diseases |
| Quinazolinone-based dual inhibitors | Inhibit CDK4 and tubulin polymerization | Anti-cancer therapy |
Glucocerebrosidase Inhibition
A series of quinazoline analogues has been discovered and evaluated as inhibitors of glucocerebrosidase (GC), the enzyme deficient in Gaucher disease, a lysosomal storage disorder. nih.gov In this context, small molecule inhibitors can act as pharmacological chaperones, assisting in the proper folding and transport of the deficient enzyme to the lysosome. nih.gov
The study demonstrated that compounds with a quinazoline core can inhibit GC activity. More importantly, these compounds were shown to improve the translocation of the GC enzyme to the lysosome in cells derived from patients with Gaucher disease. nih.gov The research involved systematic synthetic modifications of the quinazoline structure to evaluate the structure-activity relationship (SAR) based on enzymatic inhibition, thermostabilization of the enzyme, and its lysosomal translocation. nih.gov This work presents a novel, non-iminosugar scaffold for developing potential chaperone therapies for Gaucher disease. nih.gov
Heat Shock Protein 90 (HSP90) Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncogenic and involved in cancer cell growth and survival. atlasgeneticsoncology.orgnih.gov Consequently, HSP90 has become an important target for cancer therapy. atlasgeneticsoncology.orgresearchgate.net
Novel 2,4-diaminoquinazoline derivatives have been designed and synthesized as HSP90 inhibitors. researchgate.netnih.gov These compounds demonstrated significant anti-proliferative activity against various cancer cell lines. researchgate.net Their mechanism as HSP90 inhibitors was confirmed by observing the downstream effects: the degradation of HSP90 client proteins, such as Her2, and the upregulation of other chaperones like HSP70, which is a characteristic cellular response to HSP90 inhibition. researchgate.netnih.gov For example, a compound designated as 6b was found to be particularly potent in reducing Her2 protein levels while inducing HSP70 expression. researchgate.net Another study highlighted a novel quinazoline, FW-04-806 , which binds to the N-terminal domain of HSP90, inhibiting its function and leading to the degradation of its client proteins. researchgate.net
| Compound | Activity | Effect on Client/Marker Proteins |
|---|---|---|
| 5k | Potent multi-target inhibitor (EGFR, VEGFR-2, Topoisomerase-2) | Induces apoptosis and G2/M cell cycle arrest in MCF-7 cells |
| 6b | Potent HSP90 inhibitor | Significantly reduces Her2 protein expression; Induces HSP70 protein expression |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Receptor Tyrosine Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govmdpi.com Inhibiting VEGFR-2 is a major strategy in modern cancer therapy. mdpi.comnih.gov
Several series of quinazoline derivatives have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov For instance, a 2,4-disubstituted quinazoline derivative known as compound 11d was shown to have strong inhibitory activity against VEGFR2, with an IC₅₀ value of 5.49 μM. nih.gov The mechanism of its anti-angiogenic activity involves the direct inhibition of VEGFR2 tyrosine kinase phosphorylation. This action subsequently suppresses the downstream VEGFR2-mediated signaling pathway, including the Akt/mTOR/p70s6k cascade, which is vital for endothelial cell proliferation and survival. nih.gov
Other studies have focused on designing new sets of quinazoline derivatives, such as N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives, as VEGFR-2 inhibitors. nih.gov One compound from this series, SQ2 , exhibited potent VEGFR-2 kinase inhibition with an IC₅₀ of 0.014 μM and induced apoptosis in cancer cell lines. nih.gov Additionally, some 2-thioquinazolin-4(3H)-ones have been developed as dual inhibitors of both EGFR and VEGFR-2 kinases. rsc.org
| Compound | Description | IC₅₀ (VEGFR-2 Kinase) | Reference |
|---|---|---|---|
| Compound 11d | 2,4-disubstituted quinazoline derivative | 5.49 μM | nih.gov |
| SQ2 | N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide derivative | 0.014 μM | nih.gov |
| Compound 4 | 2-thioquinazolin-4(3H)-one derivative | Comparable to control drugs | rsc.org |
Structure Activity Relationship Sar Studies and Lead Optimization of Quinazoline 2,4 Dione Derivatives
Identification of Key Pharmacophoric Features for Diverse Biological Activities
The quinazoline-2,4-dione scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities. mdpi.com These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects. nih.govresearchgate.net The key pharmacophoric features responsible for these activities are centered around the heterocyclic quinazoline-2,4-dione core, which acts as a rigid backbone for the attachment of various functional groups.
Influence of Substituents at N-1, N-3, and other Positions on Compound Activity
The biological activity of quinazoline-2,4-dione derivatives is highly dependent on the substituents at various positions.
N-1 Position: The N-1 position is a key site for modification. The introduction of different substituents at this position can significantly impact the compound's biological profile. For example, in a series of guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione, substitution at the N-1 position was explored for its effect on NHE-1 inhibition and anti-inflammatory activity. nih.gov The presence of a guanidine moiety at this position was found to be a promising approach for developing NHE-1 inhibitors. nih.gov
N-3 Position: The N-3 position is arguably one of the most critical for modulating the activity of quinazoline-2,4-dione derivatives. A wide variety of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties, have been introduced at this position.
Alkyl and Aryl Substitutions: Studies have shown that substitutions at the N-3 position with groups like o- or m-chlorophenethyl can yield potent antitumor compounds. nih.gov The nature of the substituent at N-3 can also influence selectivity for different biological targets. For instance, in the development of selective ligands for the sphingosine-1-phosphate receptor 2 (S1PR2), various substitutions at the N-3 position were explored. rsc.org While a specific "butan-2-yl" group is not extensively detailed in the provided results, the general principle is that the size, shape, and lipophilicity of the N-3 substituent are critical for activity. The branched nature of a butan-2-yl group would offer a distinct steric profile compared to linear alkyl chains, which could influence binding affinity and selectivity.
Heterocyclic Moieties: The incorporation of heterocyclic rings at the N-3 position has been a successful strategy for enhancing antibacterial activity. nih.gov For example, the introduction of an oxadiazole ring at this position has led to significantly more potent antibacterial compounds. nih.gov
Other Positions (C-5, C-6, C-7, C-8): The benzene (B151609) ring of the quinazoline-2,4-dione scaffold also offers positions for substitution that can fine-tune the activity.
C-6 Position: Substitution at the C-6 position with groups like methoxyl and 4-methylpiperazin-1-yl has been shown to yield better antitumor activity. nih.gov
C-7 Position: The C-7 position is another important site for modification. For instance, a chlorophenethylureido group at this position was found to be necessary for optimal antitumor activity in a series of quinazoline-2,4(1H, 3H)-diones. nih.gov
C-5 Position: Bromine substitution at the C-5 position has been investigated to evaluate the effect of increased lipophilicity and steric bulk on the pharmacological profile of certain derivatives. nih.gov
The following table summarizes the influence of substituents at different positions on the biological activity of quinazoline-2,4-dione derivatives based on various studies.
| Position | Substituent Type | Resulting Biological Activity |
| N-1 | Guanidine moiety | NHE-1 inhibition, anti-inflammatory nih.gov |
| N-3 | o- or m-Chlorophenethyl | Potent antitumor activity nih.gov |
| N-3 | Oxadiazole ring | Enhanced antibacterial activity nih.gov |
| C-6 | Methoxyl, 4-methylpiperazin-1-yl | Improved antitumor activity nih.gov |
| C-7 | Chlorophenethylureido | Optimal antitumor activity nih.gov |
| C-5 | Bromine | Increased lipophilicity, altered pharmacology nih.gov |
Rational Design and Molecular Hybridization Strategies for Enhanced Bioactivity
Rational drug design and molecular hybridization are key strategies in the development of novel quinazoline-2,4-dione derivatives with enhanced bioactivity.
Rational Design: This approach involves designing molecules that are predicted to bind to a specific biological target. For example, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual c-Met/VEGFR-2 tyrosine kinase inhibitors. nih.gov This design was based on the understanding that dual inhibition could overcome therapeutic resistance. The designed compounds were shown to have a binding mode similar to that of the known inhibitor cabozantinib. nih.gov
Molecular Hybridization: This strategy involves combining two or more pharmacophores from different bioactive molecules into a single new molecule. This can lead to compounds with improved potency, dual activity, or a better safety profile. A successful example is the hybridization of the quinazoline-2,4-dione scaffold with an acylthiourea core and/or five-membered nitrogen heterocycles to create new antibacterial agents. rsc.org This approach is based on the recognition that both the quinazoline-2,4-dione fragment and the acylthiourea moiety possess biological activity. rsc.org
Lead Compound Identification and Optimization for Specific Therapeutic Targets
The process of lead identification and optimization is crucial for translating a bioactive scaffold into a potential drug candidate. This involves synthesizing and testing a library of derivatives to identify a "lead compound" with promising activity and then systematically modifying its structure to improve its potency, selectivity, and pharmacokinetic properties.
Anticancer Agents: In the quest for new anticancer drugs, a series of quinazoline-2,4(1H, 3H)-diones were synthesized and tested against 60 human tumor cell lines. nih.gov This screening led to the identification of several lead compounds with significant inhibitory activity. nih.gov Structure-activity relationship analyses of these leads indicated that specific substitutions at the N-3, C-6, and C-7 positions were key for potent antitumor activity. nih.gov
Alzheimer's Disease Therapeutics: A lead optimization strategy was employed to design a new series of quinazoline (B50416) derivatives as multi-targeting agents for Alzheimer's disease. nih.gov This effort resulted in the identification of a lead molecule, AK-2, which showed significant inhibitory activity against both human acetylcholinesterase (hAChE) and β-secretase (hBACE-1) enzymes, key targets in Alzheimer's disease pathology. nih.gov Further studies demonstrated that this lead compound could also inhibit Aβ aggregation and showed cognitive benefits in animal models. nih.gov
Antimalarial Agents: A phenotypic high-throughput screen led to the design and synthesis of quinazolinone-2-carboxamide derivatives as novel antimalarial lead compounds. mdpi.com
The table below provides examples of lead compounds from the quinazoline-2,4-dione class and their specific therapeutic targets.
| Lead Compound Class/Example | Therapeutic Target | Key Optimization Findings |
| Quinazoline-2,4(1H, 3H)-dione derivatives | Human tumor cell lines (Anticancer) | o- or m-Chlorophenethyl at N-3 and chlorophenethylureido at C-7 are crucial for potency. nih.gov |
| Quinazoline derivatives (e.g., AK-2) | hAChE and hBACE-1 (Alzheimer's Disease) | Lead optimization yielded a compound with dual inhibitory activity and favorable blood-brain barrier permeability. nih.gov |
| Quinazolinone-2-carboxamide derivatives | Plasmodium falciparum (Malaria) | Identified through high-throughput screening as a promising antimalarial lead. mdpi.com |
| 3-substituted quinazoline-2,4(1H,3H)-dione derivatives | c-Met and VEGFR-2 tyrosine kinases (Anticancer) | Rational design led to dual inhibitors with potent antiproliferative activity. nih.gov |
Future Directions and Emerging Research Avenues for Quinazoline 2,4 Dione Derivatives
Exploration of Novel and Diverse Synthetic Methodologies
The development of efficient, versatile, and sustainable synthetic methods is paramount for expanding the chemical space of quinazoline-2,4-dione derivatives. Future research is increasingly focused on moving beyond traditional multi-step procedures towards more innovative strategies.
Key emerging methodologies include:
One-Pot Multi-Component Reactions (MCRs): These reactions are gaining significant traction for their efficiency, allowing the synthesis of complex molecules in a single step from multiple starting materials. rsc.org For instance, new quinazoline-2,4-dione derivatives have been successfully synthesized in good-to-excellent yields through MCRs involving precursors like 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride, ammonium (B1175870) thiocyanate, and various electrophiles under mild conditions. nih.govmdpi.com This approach simplifies the synthetic process and reduces waste.
Metal-Free Catalysis: To enhance the sustainability and reduce the cost of synthesis, metal-free catalytic systems are being developed. One such strategy employs (Boc)2O as a key precursor for constructing the carbonyl group at the 2-position of the quinazolinedione ring, activated by p-methoxybenzyl (PMB), allowing the reaction to proceed smoothly at room temperature. researchgate.net
Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a growing trend. Multifunctional succinimide-based ionic liquids (SIILs) have been designed to act as both the solvent and catalyst for the efficient transformation of CO2 and 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones under mild conditions. researchgate.net
Novel Annulation Techniques: New methods for ring formation (annulation) are being explored. One such technique involves the annulation of substituted anthranilic esters with N-aryl-N′-pyridyl ureas, which cyclize into the fused heterocyclic system without the need for metal catalysts, achieving yields up to 89%. researchgate.net
These advanced synthetic routes provide access to a wider diversity of derivatives, enabling more extensive structure-activity relationship (SAR) studies. researchgate.net
Integration of Advanced Computational Modeling for Expedited Drug Discovery
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new drug candidates. nih.gov For quinazoline-2,4-dione derivatives, computational modeling is being integrated at multiple stages of the research pipeline.
Virtual Screening and Target Identification: In silico techniques are used to screen large libraries of quinazoline-2,4-dione derivatives against known biological targets. mdpi.com This helps in prioritizing compounds for synthesis and biological testing. For example, virtual screening was used to identify derivatives with potential inhibitory activity against bacterial enzymes like dihydrofolate reductase (DHFR). nih.gov
Molecular Docking Studies: Docking simulations are routinely performed to predict and analyze the binding modes of these derivatives within the active sites of target proteins. nih.gov These studies provide crucial insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern potency and selectivity. This has been applied to targets like Plasmodium falciparum Dihydroorotate (B8406146) dehydrogenase (pfDHODH) and Poly (ADP-ribose) polymerase (PARP). nih.govfrontiersin.orgrsc.org
ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. Web servers like SwissADME are used to forecast the pharmacokinetic and drug-likeness profiles of novel compounds, helping to identify candidates with a higher probability of success in later clinical stages. rsc.orgmdpi.com
The synergy between computational prediction and experimental validation streamlines the drug discovery process, reducing costs and time while improving the quality of lead compounds. nih.govmdpi.com
Identification of New Biological Targets and Elucidation of Novel Mechanisms of Action
While quinazoline-2,4-diones are known for a wide range of activities, ongoing research continues to identify novel biological targets and therapeutic applications. researchgate.netnih.gov This expansion beyond established areas like anticancer and antimicrobial research opens up new possibilities.
Recent research has highlighted several promising new targets for this class of compounds:
| Target Enzyme/Receptor | Therapeutic Area | Key Findings |
| PARP-1/2 | Oncology | Novel derivatives show potent inhibition of PARP-1/2, with some compounds exhibiting IC50 values in the nanomolar range and demonstrating strong potentiation of chemotherapy in xenograft tumor models. rsc.orgacs.org |
| c-Met/VEGFR-2 Tyrosine Kinases | Oncology | Derivatives have been designed as dual inhibitors of c-Met and VEGFR-2, two key receptors in tumor angiogenesis and metastasis, with some showing IC50 values between 0.052–0.084 µM. tandfonline.com |
| Histone Deacetylase-6 (HDAC6) | Oncology | Quinazolin-2,4-dione-based hydroxamic acids have been developed as highly selective HDAC6 inhibitors, which can synergize with other anticancer drugs like paclitaxel. acs.org |
| P. falciparum DHODH | Anti-malarial | Hybrid molecules targeting the essential malarial enzyme Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) have been identified through in silico screening and synthesis. nih.govfrontiersin.org |
| Bacterial DNA Gyrase/Topoisomerase IV | Antibacterial | Derivatives have been identified as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV, offering a potential route to combat bacterial resistance. rsc.orgnih.gov |
| Chitin (B13524) Synthase (CHS) | Antifungal (Agricultural) | Certain 1-methyl-3-substituted quinazoline-2,4-dione derivatives show potent inhibition of chitin synthase, an essential enzyme for fungal cell wall integrity, with activity surpassing that of the positive control, polyoxin (B77205) B. nih.gov |
The elucidation of these new targets and their associated mechanisms of action is crucial for developing next-generation therapeutics with improved efficacy and novel modes of action.
Development of Multifunctional Quinazoline-2,4-dione Hybrid Molecules
A significant emerging trend is the application of molecular hybridization, which involves covalently linking the quinazoline-2,4-dione scaffold with other pharmacologically active moieties. nih.gov This strategy aims to create single molecules that can interact with multiple biological targets, potentially leading to synergistic effects, improved efficacy, and a reduced likelihood of drug resistance.
Examples of this approach include:
Anticancer Hybrids: Researchers have developed hybrids combining the quinazolin-4-one structure with 3-cyanopyridin-2-one to create dual inhibitors of EGFR and BRAFV600E, two important kinases in cancer signaling pathways. nih.gov
Antimicrobial Hybrids: New derivatives incorporating pyrazole (B372694) and oxazole (B20620) moieties have been synthesized to act as DNA gyrase inhibitors, targeting bacterial infections. rsc.org Similarly, hybrids with nih.govnih.govnih.govtriazino[2,3-c]quinazoline have been explored for their antibacterial and antiradical activities. uran.ua
Anti-malarial Hybrids: The quinazoline-2,4-dione core has been attached to various N-heterocyclic moieties such as azetidinone, thiazole, and pyrazole to create potential inhibitors of the malaria-causing parasite Plasmodium falciparum. nih.govfrontiersin.org
This modular approach allows for the rational design of multifunctional agents tailored to complex diseases where hitting a single target may be insufficient. nih.govnih.gov
Expanded Applications in Agricultural Chemistry and Beyond
The utility of quinazoline-2,4-dione derivatives is not confined to human medicine. There is growing interest in their application in other fields, most notably agricultural chemistry. The development of new pesticides is critical for food security, and the chemical scaffolds proven in medicine often provide excellent starting points.
A key area of development is in the creation of novel antifungal agents. Research has demonstrated that a series of 1-methyl-3-substituted quinazoline-2,4-dione derivatives are potent inhibitors of chitin synthase (CHS), an enzyme vital for the structural integrity of fungal cell walls but absent in plants and vertebrates. nih.gov This selectivity makes them promising candidates for safe and effective fungicides. One study found that the most potent compound had a half-inhibition concentration (IC50) of 0.08 mmol/L against CHS, outperforming the reference drug polyoxin B. nih.gov
The exploration of these compounds as herbicides, insecticides, or plant growth regulators represents a logical next step. The vast chemical diversity achievable with the quinazoline-2,4-dione scaffold, combined with its proven biological activity, suggests that its impact will continue to expand into new scientific and commercial domains.
Q & A
Basic: What are the common synthetic pathways for preparing 3-substituted quinazoline-2,4-dione derivatives, including 3-butan-2-yl-4aH-quinazoline-2,4-dione?
Methodological Answer:
The synthesis of 3-substituted quinazoline-2,4-dione derivatives typically involves cyclization reactions of anthranilic acid derivatives or modifications of preformed quinazoline cores. For example, 3-hydroxyquinazoline-2,4-dione derivatives are synthesized via multi-step pathways involving condensation, cyclization, and functional group transformations. Substituents like alkyl or aryl groups are introduced at the 3-position through nucleophilic substitution or alkylation reactions. In one approach, benzoxazinone intermediates react with nitrogen nucleophiles (e.g., amines) to yield 3-amino derivatives, which can be further modified . For 3-butan-2-yl substitution, a butan-2-yl group may be introduced via alkylation under basic conditions, followed by purification using column chromatography .
Advanced: How can synthetic routes for this compound be optimized to improve yield and regioselectivity?
Methodological Answer:
Optimization requires a combination of computational modeling and experimental screening. Density Functional Theory (DFT) can predict the stability of intermediates and transition states to identify favorable reaction pathways. Experimentally, varying solvents (e.g., DMF vs. THF), catalysts (e.g., palladium for cross-coupling), and temperature profiles can enhance regioselectivity. For example, using phase-transfer catalysts in biphasic systems may reduce side reactions. High-throughput screening of reaction conditions (e.g., via automated liquid handlers) can rapidly identify optimal parameters. Post-synthetic modifications, such as protecting group strategies, may also prevent unwanted side reactions .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm molecular structure, with characteristic signals for the quinazoline-dione core (e.g., carbonyl carbons at ~160–170 ppm) and butan-2-yl substituents (e.g., methyl protons at ~1.0 ppm) .
- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX software for refinement) resolves the 3D structure, confirming stereochemistry and hydrogen-bonding patterns. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Advanced: How can contradictory crystallographic data (e.g., disorder in the butan-2-yl group) be resolved during structural refinement?
Methodological Answer:
Disorder in flexible substituents (e.g., butan-2-yl groups) is addressed by:
- Multi-Conformation Modeling: Refining split positions for disordered atoms with occupancy factors summing to 1.
- Restraints and Constraints: Applying geometric restraints (e.g., SIMU, DELU in SHELXL) to maintain reasonable bond lengths/angles.
- Computational Validation: Comparing experimental data with DFT-optimized structures to validate plausible conformers .
Basic: What in vitro assays are standard for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) .
- Anti-inflammatory Screening: Inhibition of COX-1/COX-2 enzymes via ELISA or fluorometric assays .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced: How can in silico approaches (e.g., molecular docking, ADMET prediction) guide pharmacological studies of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., COX-2, DNA topoisomerases). Validate docking poses with MD simulations (e.g., GROMACS) to assess stability .
- ADMET Prediction: Tools like SwissADME or pkCSM predict pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) to prioritize derivatives with favorable profiles .
Basic: How should researchers address contradictory results in biological assays (e.g., varying IC₅₀ across studies)?
Methodological Answer:
- Reproduibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration).
- Data Triangulation: Combine multiple assays (e.g., enzymatic inhibition + cell viability) to confirm mechanisms .
- Meta-Analysis: Statistically aggregate data from independent studies using tools like RevMan to identify outliers .
Advanced: What statistical methods are robust for analyzing dose-response data with non-linear kinetics?
Methodological Answer:
- Non-Linear Regression: Fit data to Hill or Log-logistic models (e.g., using GraphPad Prism) to estimate EC₅₀ and Hill coefficients.
- Bayesian Hierarchical Modeling: Account for between-study variability using Stan or PyMC3.
- Bootstrap Resampling: Generate confidence intervals for EC₅₀ values without assuming normality .
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility tests.
- HPLC: Semi-preparative C18 columns with acetonitrile/water mobile phases for high-purity isolates .
Advanced: How can computational chemistry predict and resolve synthetic bottlenecks (e.g., low yields in cyclization steps)?
Methodological Answer:
- Reaction Mechanism Studies: Use Gaussian or ORCA to calculate activation energies and identify rate-limiting steps.
- Solvent Screening: COSMO-RS simulations predict solvent effects on reaction thermodynamics.
- Catalyst Design: Machine learning (e.g., Chemprop) trains models to propose catalysts improving cyclization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
